Ziprasidone N-oxide: Comprehensive Technical Guide on Chemical Structure, Synthesis, and Analytical Characterization
Ziprasidone N-oxide: Comprehensive Technical Guide on Chemical Structure, Synthesis, and Analytical Characterization
Executive Summary
As pharmaceutical pipelines demand increasingly stringent impurity profiling, understanding the structural and metabolic fate of active pharmaceutical ingredients (APIs) is paramount. Ziprasidone N-oxide (CAS: 188797-76-4) is a critical degradation product and major hepatic metabolite of the atypical antipsychotic Ziprasidone. This technical guide provides researchers and drug development professionals with an authoritative breakdown of its chemical structure, metabolic pathways, and field-proven protocols for its targeted synthesis and analytical characterization.
Molecular Architecture and Physicochemical Properties
Ziprasidone is a complex heterocyclic compound containing a benzisothiazole moiety and a piperazine ring. When exposed to oxidative stress—either in vivo via enzymatic action or in vitro during formulation and storage—the tertiary amine of the piperazine ring undergoes oxidation to form Ziprasidone N-oxide [1].
Causality of Oxidation Site
Why does oxidation occur preferentially at the piperazine nitrogen rather than the sulfur atom of the benzisothiazole ring? The causality lies in electron density and steric accessibility. The tertiary amine nitrogen in the piperazine ring is highly nucleophilic and electron-rich. In contrast, the sulfur atom in the benzisothiazole system is part of an aromatic-like, electron-delocalized ring, making it kinetically less susceptible to mild oxidative attacks compared to the exposed piperazine nitrogen.
Quantitative Data Summary
The following table summarizes the core physicochemical properties essential for reference standard qualification and regulatory (ICH Q3A/B) compliance[2]:
| Property | Value / Description |
| Chemical Name | 5-[2-[4-(1,2-benzothiazol-3-yl)-1-oxidopiperazin-1-ium-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one |
| CAS Number | 188797-76-4 |
| Molecular Formula | C₂₁H₂₁ClN₄O₂S |
| Molecular Weight | 428.94 g/mol |
| API Parent | Ziprasidone / Ziprasidone Hydrochloride |
| Classification | Process Impurity / Degradation Product / Active Metabolite |
| Regulatory Relevance | ICH Q3A/B (Requires tight control in commercial API batches) |
Metabolic Pathway and Pharmacokinetics
In vivo, Ziprasidone is extensively metabolized by the human liver. While aldehyde oxidase handles a significant portion of its reduction, the cytochrome P450 system—specifically CYP3A4 —is the primary driver for its oxidative metabolism[3].
The formation of Ziprasidone N-oxide is a direct result of CYP3A4-mediated oxygen transfer. The enzyme's heme center activates molecular oxygen, transferring an electrophilic oxygen atom directly to the nucleophilic piperazine nitrogen. Understanding this pathway is critical for predicting drug-drug interactions (DDIs), especially when Ziprasidone is co-administered with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., carbamazepine), which can drastically alter the clearance rates and plasma concentrations of the N-oxide metabolite[4].
Caption: Metabolic logic of Ziprasidone N-oxidation via CYP3A4.
Targeted Synthesis Protocol
To conduct analytical method validation (AMV) or toxicological assessments, laboratories must synthesize high-purity Ziprasidone N-oxide reference standards[5]. The following protocol utilizes meta-Chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.
Experimental Methodology
Self-Validating Design Principle: This protocol incorporates a strict thermal boundary and a chemical quench. Because the benzisothiazole sulfur is a secondary target for oxidation (which would yield the unwanted Ziprasidone sulfoxide[6]), maintaining the reaction at 0–5°C thermodynamically favors the kinetic N-oxidation. The immediate sodium thiosulfate quench serves as a self-validating stop-mechanism, neutralizing unreacted peroxide and preventing over-oxidation.
Step-by-Step Workflow:
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Dissolution: Suspend 1.0 equivalent of Ziprasidone free base in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.
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Thermal Control: Chill the reaction flask in an ice-water bath to achieve an internal temperature of 0–5°C.
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Oxidation: Dissolve 1.05 equivalents of purified m-CPBA in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Causality: Dropwise addition prevents localized exotherms that could drive off-target sulfur oxidation.
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Monitoring: Stir for 2 hours at 0–5°C. Monitor the disappearance of the parent API via Thin-Layer Chromatography (TLC) or rapid LC-MS.
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Quenching: Once the parent API is consumed, immediately quench the reaction by adding a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes.
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Extraction & Purification: Separate the organic layer, wash with saturated Sodium Bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid byproducts, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield pure Ziprasidone N-oxide.
Caption: Step-by-step synthesis and validation workflow for Ziprasidone N-oxide.
Analytical Characterization Protocol
To confirm the structural integrity of the synthesized Ziprasidone N-oxide, a robust LC-MS/MS and NMR framework is required.
LC-MS/MS Method
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Ionization Mode: Electrospray Ionization Positive (ESI+).
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Causality for ESI+: The N-oxide moiety readily accepts a proton in acidic mobile phases (e.g., 0.1% Formic Acid in Water/Acetonitrile), resulting in a strong [M+H]⁺ signal at m/z 429.1.
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Fragmentation (MS/MS): Collision-induced dissociation (CID) of the m/z 429.1 precursor ion typically yields a characteristic neutral loss of oxygen (-16 Da) or hydroxyl radical (-17 Da), generating a fragment at m/z 413.1 (regenerated Ziprasidone cation). This specific neutral loss is the definitive mass-spectrometric signature of an N-oxide.
NMR Spectroscopy (¹H and ¹³C)
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Solvent: DMSO-d₆.
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Diagnostic Shifts: In the ¹H NMR spectrum, the protons adjacent to the piperazine nitrogen will exhibit a significant downfield chemical shift (typically +0.5 to +1.0 ppm) compared to the parent Ziprasidone. This deshielding effect is caused by the highly electronegative oxygen atom pulling electron density away from the nitrogen, which in turn deshields the adjacent methylene protons.
Conclusion
Ziprasidone N-oxide is a critical molecule in the lifecycle management of Ziprasidone-based therapeutics. Whether acting as a biomarker for CYP3A4-mediated metabolism or as a degradation impurity requiring strict ICH Q3A/B oversight, its accurate synthesis and characterization are non-negotiable for regulatory compliance. By leveraging temperature-controlled kinetic oxidation and validating via targeted LC-MS/MS fragmentation, analytical scientists can ensure the highest standards of structural verification.
References
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Veeprho - Ziprasidone Impurities and Related Compounds: Regulatory Standards. Available at:[Link][5]
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SynZeal - Ziprasidone Impurities Reference Standards. Available at: [Link][6]
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National Institutes of Health (NIH) - Interactions between the cytochrome P450 system and the second-generation antipsychotics. Available at: [Link][3]
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Santa Clara County / Nordic Pharmacological Society - Metabolic Drug Interactions with Newer Antipsychotics: A Comparative Review. Available at:[Link][4]
Sources
- 1. Ziprasidone N-oxide-d8 | Benchchem [benchchem.com]
- 2. Ziprasidone N-Oxide | CAS 188797-76-4 | LGC Standards [lgcstandards.com]
- 3. Interactions between the cytochrome P450 system and the second-generation antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.santaclaracounty.gov [files.santaclaracounty.gov]
- 5. veeprho.com [veeprho.com]
- 6. Ziprasidone Impurities | SynZeal [synzeal.com]
